N-(3,4-dimethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
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Description
N-(3,4-dimethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C21H23FN6O and its molecular weight is 394.454. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiviral Potential
Some derivatives of 1,2,4-triazole, which share structural similarities with N-(3,4-dimethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine, have been synthesized and demonstrated good to moderate antimicrobial activities against various test microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, piperazine derivatives, a key structural component, have been explored for their antiviral properties, particularly against HIV, highlighting the potential for antiviral drug development (El‐Faham et al., 2008).
Fluorescent Logic Gates and Bioimaging
Compounds incorporating a piperazine receptor linked with a fluorescent moiety have been designed as fluorescent logic gates. These have potential applications in bioimaging and environmental sensing, demonstrating how modifications to the core structure of this compound could be utilized in developing innovative diagnostic tools (Gauci & Magri, 2022).
Anticancer and Enzyme Inhibition
Piperazine-based compounds have also been synthesized for evaluation as anticancer agents and carbonic anhydrase inhibitors. This suggests that derivatives of this compound could be investigated for similar biological activities, providing a new avenue for the development of cancer therapeutics and enzyme-targeted drugs (Tuğrak et al., 2019).
Antihypertensive Applications
The structural motif of piperazine has been explored in the synthesis of antihypertensive agents. This indicates the potential of this compound and its derivatives in the development of new treatments for hypertension, showcasing the versatility of the core structure in therapeutic applications (Meyer et al., 1989).
Properties
IUPAC Name |
[5-(3,4-dimethylanilino)triazolidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O/c1-14-7-8-16(13-15(14)2)23-20-19(24-26-25-20)21(29)28-11-9-27(10-12-28)18-6-4-3-5-17(18)22/h3-8,13,19-20,23-26H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDRJJWUBDICTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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